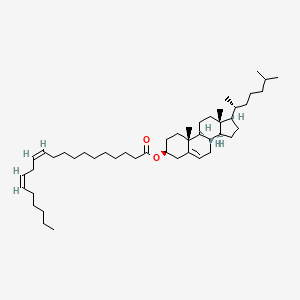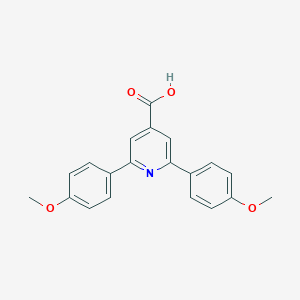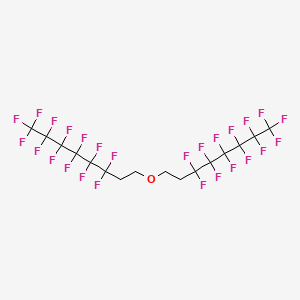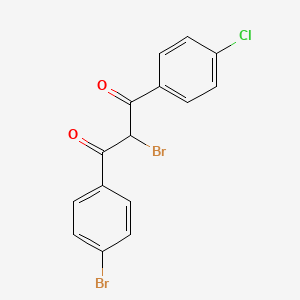![molecular formula C40H51ClN2O8S2 B8262510 4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B8262510.png)
4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate” is a chemical entity registered in the PubChem database
Chemical Reactions Analysis
4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be used in studies related to its biological activity or interactions with biomolecules. In medicine, this compound might be investigated for its potential therapeutic effects or as a lead compound in drug development. In industry, it could be used in the production of materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups with this compound, but they may differ in terms of their chemical properties, reactivity, or biological activity. Some similar compounds include those with comparable molecular structures or those that undergo similar types of chemical reactions. The comparison of this compound with these compounds can provide insights into its distinct characteristics and potential advantages in various applications .
Properties
IUPAC Name |
4-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[5-methoxy-3,3-dimethyl-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-5-methoxy-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51ClN2O8S2/c1-39(2)32-26-30(50-5)16-18-34(32)42(22-7-9-24-52(44,45)46)36(39)20-14-28-12-11-13-29(38(28)41)15-21-37-40(3,4)33-27-31(51-6)17-19-35(33)43(37)23-8-10-25-53(47,48)49/h14-21,26-27H,7-13,22-25H2,1-6H3,(H-,44,45,46,47,48,49) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVASHPKEQOKQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)OC)(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)O)C=CC(=C5)OC)(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51ClN2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[Bis-(4-methoxy-phenyl)-phenyl-methoxy]-hexan-1-ol](/img/structure/B8262432.png)

![2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-3,14,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-5,12,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),3,6(11),13,17(26),18,24-heptaen-9-yl]acetic acid](/img/structure/B8262454.png)

![(1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one](/img/structure/B8262464.png)
![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B8262469.png)
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide](/img/structure/B8262473.png)





![(S)-(2-Amino-5-methoxy-4-((triisopropylsilyl)oxy)phenyl)(6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptan-5-yl)methanone](/img/structure/B8262528.png)
![(S)-8-(Benzyloxy)-7-methoxy-10-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2,5,11(3H,10H,11aH)-trione](/img/structure/B8262531.png)
